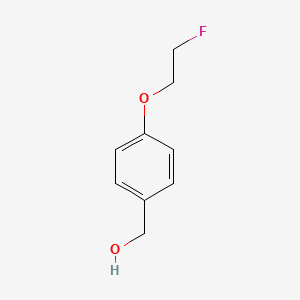

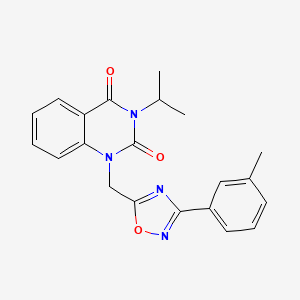

N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

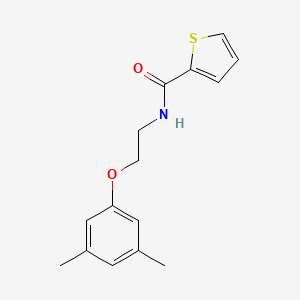

The synthesis of thiophene derivatives often involves the reaction of thiophenecarbonyl chloride with amines or other nucleophiles. For example, a series of nitrothiophene carboxamides with aminoalkyl side chains were prepared by treating thiophenecarbonyl chloride with omega-aminoalkylamine . Similarly, the synthesis of a pyrazole carboxamide derivative involved the reaction of a thiophene-containing enone with semicarbazide . These methods suggest that the synthesis of "N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide" could potentially involve similar strategies, such as the reaction of a thiophene-2-carboxylic acid or its derivatives with an appropriate amine containing a 3,5-dimethylphenoxyethyl moiety.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often elucidated using single-crystal X-ray diffraction studies. For instance, the crystal structure of a pyrazole carboxamide derivative was determined, revealing its triclinic crystal system and hydrogen bond interactions . Another study on a 2-amino thiophene derivative highlighted the importance of intra- and intermolecular hydrogen bonding and weak interactions in stabilizing the molecular geometry . These findings suggest that "N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide" would also exhibit specific molecular geometry and stabilization through similar interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely based on their substituents. The papers describe the synthesis and characterization of various thiophene derivatives, but specific details on the physical and chemical properties of "N-(2-(3,5-dimethylphenoxy)ethyl)thiophene-2-carboxamide" are not provided. However, it can be inferred that properties such as solubility, melting point, and stability would be influenced by the presence of the dimethylphenoxyethyl group and the carboxamide functionality. The crystal structure studies of related compounds provide insights into their solid-state properties, which could be relevant for the compound of interest .

Scientific Research Applications

Synthesis and Evaluation as Radiosensitizers

Compounds with a thiophene backbone have been evaluated for their potential as radiosensitizers in treating hypoxic mammalian cells. For instance, a series of nitrothiophene carboxamides bearing N-(omega-aminoalkyl) side chains has been prepared and assessed for their ability to sensitize hypoxic cells to radiation, with some compounds demonstrating slight radiosensitization effects in vivo. These studies illustrate the potential therapeutic applications of thiophene derivatives in enhancing the efficacy of radiation therapy for cancer (Threadgill et al., 1991).

Antiproliferative Activity Against Cancer Cell Lines

Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity on cancer cell lines. Some compounds exhibited remarkable activity against breast and colon cancer cell lines, highlighting the potential of thiophene derivatives in the development of new anticancer agents (Ghorab et al., 2013).

Synthesis of Thiophene Derivatives for Antimicrobial Applications

The synthesis of new thiophene derivatives has been explored for their use as photostabilizers for rigid poly(vinyl chloride), demonstrating how thiophene compounds can contribute to the development of materials with improved durability and resistance to degradation. This application is crucial in materials science, especially for enhancing the lifespan of polymers exposed to UV radiation (Balakit et al., 2015).

Functionalization of Metal-Organic Frameworks

Thiophene-based ligands have been used to functionalize microporous lanthanide-based metal-organic frameworks, leading to materials with interesting gas adsorption, sensing properties, and magnetic properties. Such frameworks could have applications in gas storage, sensing technologies, and as materials with tunable magnetic properties, demonstrating the versatility of thiophene derivatives in materials science (Wang et al., 2016).

Development of Anti-inflammatory and Analgesic Agents

Thiophene derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities. The synthesis of novel compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates and their evaluation for in vitro antioxidant and in vivo anti-inflammatory activities showcases the potential of thiophene compounds in pharmaceutical applications, particularly in the development of new drugs with anti-inflammatory and analgesic properties (Madhavi & Sreeramya, 2017).

properties

IUPAC Name |

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-8-12(2)10-13(9-11)18-6-5-16-15(17)14-4-3-7-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGALNUCFNHQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2504068.png)

![ethyl 2-(2-(2-(2-phenylacetamido)thiazol-4-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2504071.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![2-(3-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2504074.png)

![4-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2504082.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)